4-(Butan-2-yl)-4-(chloromethyl)oxane
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Overview
Description
4-(Butan-2-yl)-4-(chloromethyl)oxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a butan-2-yl group and a chloromethyl group attached to the oxane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-4-(chloromethyl)oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by the ring-opening polymerization of epoxides.
Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via alkylation reactions using butan-2-yl halides or through Grignard reactions with butan-2-yl magnesium bromide.
Chloromethylation: The chloromethyl group can be introduced using chloromethylation reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yl)-4-(chloromethyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The butan-2-yl group can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduction of the oxane ring can lead to the formation of open-chain alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Open-chain alcohols.
Scientific Research Applications
4-(Butan-2-yl)-4-(chloromethyl)oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)-4-(chloromethyl)oxane depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(Butan-2-yl)-4-(bromomethyl)oxane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Butan-2-yl)-4-(hydroxymethyl)oxane: Contains a hydroxymethyl group instead of a chloromethyl group.
4-(Butan-2-yl)-4-(methoxymethyl)oxane: Features a methoxymethyl group in place of the chloromethyl group.
Uniqueness
4-(Butan-2-yl)-4-(chloromethyl)oxane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H19ClO |
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Molecular Weight |
190.71 g/mol |
IUPAC Name |
4-butan-2-yl-4-(chloromethyl)oxane |
InChI |
InChI=1S/C10H19ClO/c1-3-9(2)10(8-11)4-6-12-7-5-10/h9H,3-8H2,1-2H3 |
InChI Key |
DMZALEPDWCEUTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCOCC1)CCl |
Origin of Product |
United States |
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